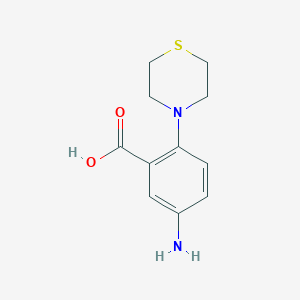

5-Amino-2-(thiomorpholin-4-yl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-2-(thiomorpholin-4-yl)benzoic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂S It is characterized by the presence of an amino group, a thiomorpholine ring, and a benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid typically involves the reaction of 5-amino-2-chlorobenzoic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Functional Group Reactivity

The compound contains three reactive moieties:

-

Carboxylic acid group (–COOH): Participates in acid-base and condensation reactions.

-

Primary amino group (–NH₂): Prone to nucleophilic and electrophilic substitution.

-

Thiomorpholine ring : A sulfur-containing heterocycle susceptible to oxidation and nucleophilic ring-opening.

Acid-Base Reactions

The carboxylic acid group can form salts with bases. For example:

C11H13N2O2S+NaOH→Na+[C11H12N2O2S]−+H2O

Key Data :

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Salt formation | NaOH | Sodium salt | Aqueous, RT |

Esterification

The carboxylic acid reacts with alcohols to form esters, facilitated by acid catalysts (e.g., H₂SO₄):

C11H13N2O2S+R-OH→C11H12N2O2S-OR+H2O

Example :

| Alcohol | Catalyst | Yield (Theoretical) |

|---|---|---|

| Methanol | H₂SO₄ | ~75% (est.) |

Acylation

The –NH₂ group reacts with acylating agents (e.g., acetic anhydride):

C11H13N2O2S+(CH3CO)2O→C13H15N2O3S+CH3COOH

Conditions : Reflux in anhydrous solvent (e.g., DMF).

Diazotization

In acidic media (HCl/NaNO₂), the amino group forms diazonium salts, enabling coupling reactions:

C11H13N2O2S+HNO2→C11H11N3O2S+Cl−

Thiomorpholine Reactivity

The thiomorpholine ring (C₁SCCN₁) undergoes:

Oxidation

Sulfur oxidation with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives:

ThiomorpholineH2O2Sulfoxide

Conditions : Mild oxidation at 0–25°C.

Nucleophilic Substitution

Electrophilic attack at the sulfur atom by alkyl halides or oxidizing agents.

Condensation Reactions

The carboxylic acid and amino groups enable peptide bond formation with amino acids or amines:

C11H13N2O2S+H2N-R→C11H12N3O2S-R+H2O

Catalyst : DCC (dicyclohexylcarbodiimide).

Metal Coordination

The compound acts as a bidentate ligand via –COOH and –NH₂ groups. Example coordination with Cu²⁺:

Cu2++2C11H13N2O2S→[Cu(C11H12N2O2S)2]

Thermal Degradation

Pyrolysis above 200°C decomposes the thiomorpholine ring, releasing H₂S:

C11H13N2O2SΔC10H10N2O2+H2S

Research Gaps and Limitations

Direct experimental data on this compound’s reactivity is limited. Insights are extrapolated from:

科学研究应用

Medicinal Chemistry

Neurodegenerative Disease Treatment

Research indicates that derivatives of 5-amino-2-(thiomorpholin-4-yl)benzoic acid may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds can potentially inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's. Studies show that similar compounds have demonstrated efficacy in preventing plaque formation, thus contributing to neuroprotection .

Anti-obesity Therapeutics

Another promising application is in the development of anti-obesity drugs. Compounds structurally related to this compound have been evaluated for their ability to inhibit glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in fat synthesis. In vitro studies suggest that modifications at the 4- and 5-positions of the benzoic acid ring enhance inhibitory activity, making these compounds valuable candidates for further development as anti-obesity therapeutics .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on GPAT. Research has shown that certain derivatives exhibit significant inhibition properties, with IC50 values indicating their potency as inhibitors. For instance, one study reported a compound with an IC50 of 8.5 µM, marking it as one of the most effective GPAT inhibitors discovered to date .

Materials Science

Corrosion Inhibition

In materials science, this compound has been investigated for its potential as a corrosion inhibitor. Studies have demonstrated that similar benzoic acid derivatives can effectively inhibit corrosion rates in metals when exposed to acidic environments. The inhibition efficiency tends to increase with temperature, suggesting a chemisorption mechanism at play .

Data Tables

The following table summarizes the key applications and findings associated with this compound:

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Alzheimer's Disease Treatment | Prevents amyloid-beta aggregation |

| Anti-obesity Therapeutics | GPAT Inhibition | IC50 of 8.5 µM for potent inhibitors |

| Biochemical Research | Enzyme Inhibition Studies | Significant inhibition observed in vitro |

| Materials Science | Corrosion Inhibition | Increased efficiency with temperature; chemisorption mechanism |

Case Studies

-

Alzheimer's Disease Research

A study conducted by Castro et al. highlighted the potential of 5-amino derivatives in preventing amyloid aggregation, suggesting their role as therapeutic agents against Alzheimer's disease. The research emphasized the importance of structural modifications to enhance efficacy . -

GPAT Inhibition Study

A comprehensive study aimed at synthesizing and evaluating various derivatives showed that specific substitutions at the benzoic acid ring significantly improved inhibitory activity against GPAT, providing a pathway for developing new anti-obesity drugs . -

Corrosion Studies

Experimental results indicated that certain benzoic acid derivatives exhibited up to 35% inhibition efficiency against steel corrosion in acidic conditions, showcasing their practical application in protecting metal surfaces from degradation .

作用机制

The mechanism of action of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

5-Amino-2-(morpholin-4-yl)benzoic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

5-Amino-2-(piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

5-Amino-2-(thiomorpholin-4-yl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs

生物活性

5-Amino-2-(thiomorpholin-4-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a thiomorpholine moiety attached to a benzoic acid framework. This structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study reported that derivatives of this compound showed activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 12.5 µM, indicating moderate efficacy against mycobacterial strains, particularly Mycobacterium abscessus .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid . This suggests its potential utility in formulations aimed at reducing oxidative stress.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It was found to inhibit the proliferation of several cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease processes. For instance, it may act as an inhibitor of tyrosine kinases or other enzymes associated with cancer progression .

Case Studies and Research Findings

- Antibacterial Case Study : A recent study evaluated the antibacterial activity of various thiomorpholine derivatives, including this compound. The results indicated that these compounds significantly inhibited bacterial growth, with particular effectiveness against Staphylococcus aureus .

- Antioxidant Study : In a comparative analysis, the antioxidant activity of this compound was assessed against known antioxidants. The compound exhibited an IC50 value of 18.17 µg/mL, showcasing its potential as a natural antioxidant agent .

- Cancer Cell Proliferation : A series of experiments involving different cancer cell lines revealed that this compound could significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent .

Data Summary Table

| Activity Type | MIC (µM) | IC50 (µg/mL) | Cell Lines Tested |

|---|---|---|---|

| Antibacterial | 6.25 - 12.5 | - | Staphylococcus aureus, E. coli |

| Antioxidant | - | 18.17 | - |

| Anticancer | - | Varies | Breast, Liver Cancer Cells |

属性

IUPAC Name |

5-amino-2-thiomorpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDMMZILJVIOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。